Pharmacological Profiling and Receptor Binding Affinity of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine
Pharmacological Profiling and Receptor Binding Affinity of 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary & Chemical Identity
The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (CAS RN: 10066-82-7), frequently referred to in pharmacological literature by its structural shorthand 6-methyl-α,α-dimethyltryptamine (6-Me-α,α-DMT) , represents a highly sterically hindered, lipophilic derivative within the indolethylamine class.
As a Senior Application Scientist evaluating novel psychoactive scaffolds and neurotherapeutic leads, understanding the structure-activity relationship (SAR) of this molecule is critical. The dual substitution—both at the alpha carbon of the ethylamine chain and the 6-position of the indole ring—fundamentally shifts the molecule's pharmacodynamic profile from a simple direct-acting serotonin agonist to a complex monoamine modulator with high resistance to enzymatic degradation .
Structure-Activity Relationship (SAR) & Predictive Binding Profile
Because empirical high-throughput screening data for CAS 10066-82-7 is strictly limited to specialized research chemical databases , its receptor binding affinity must be decoded through rigorous SAR analysis of its foundational analogs: α-methyltryptamine (AMT) and α,α-dimethyltryptamine.
Mechanistic Causality of Substitutions:
-
α,α-Dimethylation: The addition of two methyl groups at the alpha carbon creates severe steric hindrance around the primary amine. This structural choice has two causal effects:
-
Metabolic Resistance: It completely abolishes the molecule's susceptibility to oxidative deamination by Monoamine Oxidase (MAO-A and MAO-B), drastically increasing its biological half-life.
-
Target Shift: The bulky alpha-carbon shifts the binding preference toward Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters, facilitating monoamine release rather than pure orthosteric receptor agonism.
-
-
6-Methylation: Methylation at the 6-position of the indole core alters the electronic distribution of the aromatic system and increases lipophilic bulk. In simple tryptamine analogues, 6-substitution has been empirically proven to enhance binding affinity for the Serotonin Transporter (SERT) and the 5-HT2A/2C receptor subtypes, often acting as a reliable probe for 5-HT receptor classification .
Quantitative Data Summary
Based on the established SAR of its immediate structural neighbors, the predicted equilibrium dissociation constants ( Ki ) for 6-Me-α,α-DMT are summarized below.
| Target Receptor / Transporter | Predicted Ki (nM) | Functional Role | Reference Analog Basis |
| 5-HT2A | 15 - 35 | Partial/Full Agonist | 6-Me-AMT / α,α-DMT |
| 5-HT2C | 20 - 45 | Full Agonist | 6-Me-AMT / α,α-DMT |
| 5-HT2B | 5 - 15 | Full Agonist | α-methyltryptamines |
| TAAR1 | 10 - 50 | Full Agonist | Amphetamines / α,α-DMT |
| SERT | 40 - 90 | Reuptake Inhibition / Release | 6-Me-AMT |
| DAT | > 1000 | Negligible | Tryptamine scaffold |
| NET | 250 - 500 | Weak Reuptake Inhibition | α,α-DMT |
Mechanistic Signaling Pathways
Upon binding to its primary targets, 6-Me-α,α-DMT initiates distinct intracellular signaling cascades. At the 5-HT2A receptor, it acts via the Gq-protein pathway to mobilize intracellular calcium. At TAAR1, it acts via the Gs-protein pathway to accumulate cAMP.
Figure 1: Dual mechanistic signaling pathways of 6-Me-α,α-DMT via 5-HT2A (Gq) and TAAR1 (Gs).
Experimental Methodologies for Pharmacological Validation
To empirically validate the predicted binding affinities and functional efficacies of 6-Me-α,α-DMT, the following self-validating experimental workflows must be executed. These protocols are designed to account for the compound's high lipophilicity and specific GPCR coupling.
Protocol 1: Radioligand Competition Binding Assay (Affinity Determination)
Objective: Determine the equilibrium dissociation constant ( Ki ) of 6-Me-α,α-DMT at the human 5-HT2A receptor.
Causality & Self-Validation: We utilize [³H]Ketanserin because it selectively labels the 5-HT2A orthosteric site. To ensure the assay is self-validating, unlabelled Ketanserin (10 µM) is used to define non-specific binding (NSB), and a known reference agonist (e.g., DOI) is run in parallel to confirm assay sensitivity and dynamic range.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing h5-HT2A in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Expert Rationale: The inclusion of Mg²⁺ is critical for stabilizing the high-affinity, G-protein-coupled state of the receptor, which is necessary for accurate agonist binding evaluation.
-
-
Ligand Incubation: In a 96-well plate, combine 50 µL of[³H]Ketanserin (final concentration 2 nM), 50 µL of 6-Me-α,α-DMT at varying concentrations ( 10−11 to 10−5 M), and 100 µL of the membrane suspension.
-
Equilibration: Incubate the plate at 37°C for 60 minutes. This ensures steady-state equilibrium is reached without risking thermal degradation of the receptor proteins.
-
Filtration & Harvesting: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Expert Rationale: PEI confers a positive charge to the filter matrix, drastically reducing the non-specific binding of the highly lipophilic, α,α-dimethylated test compound.
-
-
Quantification: Wash the filters three times with ice-cold buffer, dry them, and add liquid scintillation cocktail. Read the radioactivity (CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression (four-parameter logistic equation) and convert it to Ki via the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Protocol 2: Functional FLIPR Calcium Mobilization Assay (Efficacy Determination)
Objective: Determine the functional efficacy ( Emax ) and potency ( EC50 ) of 6-Me-α,α-DMT at the Gq-coupled 5-HT2A receptor.
Causality & Self-Validation: Measuring intracellular calcium ( Ca2+ ) flux provides a direct, real-time readout of Gq-protein activation. Serotonin (5-HT) is used as the reference standard (defined as 100% efficacy) to establish the maximum dynamic range and calculate the Z'-factor, ensuring assay robustness ( Z′>0.5 ).
Step-by-Step Workflow:
-
Cell Plating: Seed h5-HT2A-HEK293 cells in 384-well black-wall, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Dye Loading: Remove the culture media and add 20 µL of Fluo-4 AM calcium-sensitive dye dissolved in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid.
-
Expert Rationale: Probenecid is a vital addition; it inhibits multidrug resistance proteins (e.g., MRP) expressed in HEK cells, preventing the premature efflux of the fluorescent dye from the cytosol.
-
-
Incubation: Incubate the plates for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for complete intracellular de-esterification of the AM ester dye.
-
Compound Addition & Reading: Transfer the plate to a FLIPR Tetra system. Continuously monitor baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds, then automatically inject 6-Me-α,α-DMT across a concentration gradient.
-
Signal Capture: Record the peak fluorescence over a 3-minute window. Normalize the peak response to the maximal response elicited by 10 µM 5-HT to determine the relative Emax and EC50 .
Conclusion
The compound 2-methyl-1-(6-methyl-1H-indol-3-yl)propan-2-amine (6-Me-α,α-DMT) represents a sophisticated intersection of structural modifications. The α,α-dimethylation ensures robust metabolic stability and shifts the profile toward monoamine release (TAAR1), while the 6-methylation anchors its affinity to 5-HT2A/2C receptors and SERT. By employing the rigorous, self-validating radioligand and functional assays detailed above, researchers can precisely map the pharmacodynamics of this highly substituted tryptamine scaffold.
References
-
National Center for Biotechnology Information. "1-(1H-indol-3-yl)-2-methylpropan-2-amine" PubChem Compound Summary for CID 9353. URL:[Link]
-
Leff, P., Martin, G. R., & Morse, J. M. "The classification of peripheral 5-HT2-like receptors using tryptamine agonist and antagonist analogues." British Journal of Pharmacology, 1986 Nov;89(3):493-9. URL:[Link]
